Cas no 68303-37-7 (N-(5-Chloropyrimidin-2-yl)acetamide)
N-(5-Chloropyrimidin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-Chloropyrimidin-2-yl)acetamide
- N-(5-chloro-2-pyrimidinyl)Acetamide
- RJPARKBQHNQWHS-UHFFFAOYSA-N
- BS-50138
- E76290
- CS-0153959
- SB57478
- FT-0704506
- SCHEMBL11470783
- 2-acetamido-5-chloropyrimidine
- 68303-37-7
- DA-41708
-
- Inchi: 1S/C6H6ClN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11)
- InChI Key: RJPARKBQHNQWHS-UHFFFAOYSA-N
- SMILES: ClC1C=NC(=NC=1)NC(C)=O
Computed Properties
- Exact Mass: 171.0199395g/mol
- Monoisotopic Mass: 171.0199395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 54.9Ų
N-(5-Chloropyrimidin-2-yl)acetamide Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A089005190-1g |
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68303-37-7 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM123582-1g |
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448.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS354-1g |
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68303-37-7 | 95+% | 1g |
1569.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS354-50mg |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95+% | 50mg |
186.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97690-250mg |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 250mg |
¥388.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97690-1g |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 1g |
¥1044.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97690-5g |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 5g |
¥3654.0 | 2024-07-19 | |
| Chemenu | CM123582-250mg |
N-(5-chloropyrimidin-2-yl)acetamide |
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$*** | 2023-05-29 | |
| Chemenu | CM123582-1g |
N-(5-chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 1g |
$*** | 2023-05-29 |
N-(5-Chloropyrimidin-2-yl)acetamide Suppliers
N-(5-Chloropyrimidin-2-yl)acetamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on N-(5-Chloropyrimidin-2-yl)acetamide
Professional Introduction to N-(5-Chloropyrimidin-2-yl)acetamide (CAS No. 68303-37-7)
N-(5-Chloropyrimidin-2-yl)acetamide, with the chemical formula C₆H₅ClN₂O, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications in drug development and its role as a key intermediate in synthesizing various biologically active molecules. The CAS number 68303-37-7 uniquely identifies this substance, ensuring precise classification and regulatory compliance in industrial and research settings.
The structural framework of N-(5-Chloropyrimidin-2-yl)acetamide consists of a pyrimidine ring substituted with a chlorine atom at the 5-position and an acetamide moiety attached to the 2-position of the pyrimidine ring. This particular arrangement imparts unique chemical properties that make it a valuable building block in medicinal chemistry. The presence of the chloropyrimidine moiety enhances the compound's reactivity, allowing for further functionalization and derivatization to create novel pharmacophores.
In recent years, N-(5-Chloropyrimidin-2-yl)acetamide has been extensively studied for its potential in developing antiviral, anticancer, and anti-inflammatory agents. The pyrimidine scaffold is a common motif in many biologically active compounds, and modifications to this core structure often lead to enhanced therapeutic efficacy. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors involved in viral replication and tumor growth.
One of the most compelling aspects of N-(5-Chloropyrimidin-2-yl)acetamide is its role in synthesizing small-molecule inhibitors targeting specific disease pathways. Researchers have leveraged its structural features to develop compounds that interfere with key biological processes underlying various disorders. Notably, recent advancements in computational chemistry have enabled the rapid design and optimization of such inhibitors, accelerating the drug discovery pipeline.
The acetamide group in N-(5-Chloropyrimidin-2-yl)acetamide also contributes to its versatility as a synthetic intermediate. This functional group can undergo various chemical transformations, including acylation, amidation, and condensation reactions, allowing chemists to tailor the compound's properties for specific applications. Such flexibility has made it a preferred choice for medicinal chemists working on developing novel therapeutic agents.
Current research efforts are focused on exploring the pharmacological potential of N-(5-Chloropyrimidin-2-yl)acetamide derivatives. Studies have demonstrated that modifications to the pyrimidine ring or the acetamide moiety can significantly alter the compound's biological activity. For example, incorporating additional substituents can enhance binding affinity to target proteins or modulate metabolic stability. These findings highlight the importance of structure-activity relationships (SAR) in optimizing drug candidates derived from this compound.
The synthesis of N-(5-Chloropyrimidin-2-yl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have streamlined the production process, making it more efficient and scalable.
In conclusion, N-(5-Chloropyrimidin-2-yl)acetamide (CAS No. 68303-37-7) is a pivotal compound in pharmaceutical research, offering a rich structural framework for developing innovative therapeutics. Its unique chemical properties and synthetic accessibility have positioned it as a cornerstone in medicinal chemistry endeavors aimed at addressing various human diseases. As research continues to uncover new applications for this compound, its significance in drug development is expected to grow even further.
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